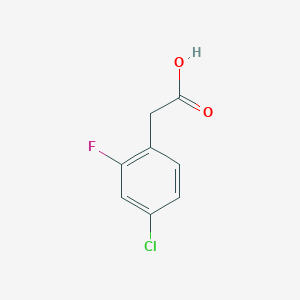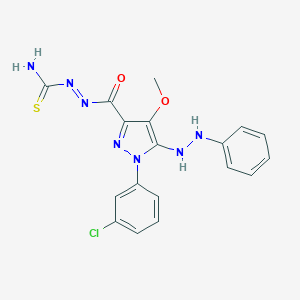
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CTC-96, is a pyrazole-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins in cells. Specifically, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a key role in inflammation. By inhibiting NF-kB activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce the production of inflammatory cytokines and reduce inflammation.
Effets Biochimiques Et Physiologiques
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDK activity. Inflammatory cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide reduces inflammation by inhibiting NF-kB activity and reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory agents.
However, one limitation of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. One potential direction is the development of new cancer treatments based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other cancer drugs to enhance its anti-cancer effects.
Another potential direction is the development of new anti-inflammatory agents based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has shown promising results in various scientific research applications. Further research is needed to fully understand its potential as a therapeutic agent and to explore new applications for this compound.
Méthodes De Synthèse
The synthesis of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves several steps, including the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxy-1-methyl-5-nitro-2-(pyridin-2-yl)-1H-pyrazole to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with thiosemicarbazide to form the final product, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anti-cancer properties, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
172701-56-3 |
|---|---|
Nom du produit |
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Formule moléculaire |
C18H16ClN7O2S |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
[[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H16ClN7O2S/c1-28-15-14(17(27)23-24-18(20)29)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)(H3,20,24,29) |
Clé InChI |
ROPCBXSUXDHBGJ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
SMILES canonique |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Synonymes |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydr azinyl)pyrazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



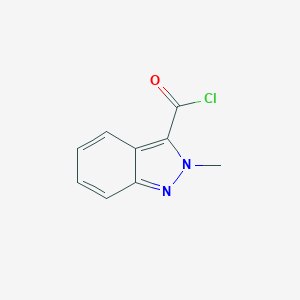
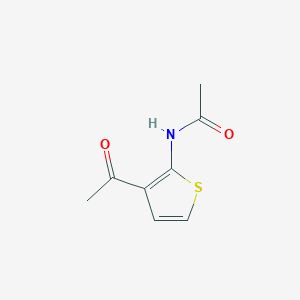


![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
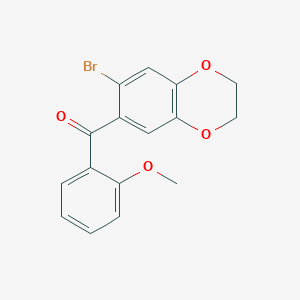
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
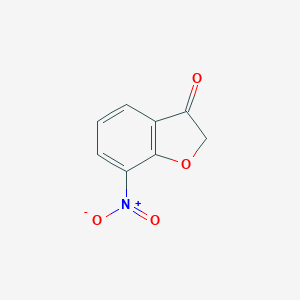
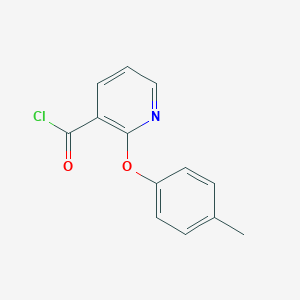
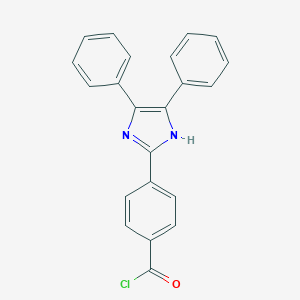
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

